
5-Bromo-8-iodo-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-iodo-1,7-naphthyridine is a halogenated heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused pyridine and pyrimidine ring system with bromine and iodine atoms at the 5th and 8th positions, respectively. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-iodo-1,7-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted 1,4-diaminobenzene derivatives followed by halogenation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-8-iodo-1,7-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing biologically active compounds.
Biology: In biological research, this compound is used to study the effects of halogenated heterocycles on biological systems. It can act as a probe to investigate cellular processes and enzyme activities.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to naturally occurring bioactive molecules makes it a candidate for drug design and synthesis.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 5-Bromo-8-iodo-1,7-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Bromo-3-methoxy-1,8-naphthyridine: Similar halogenated naphthyridine with a methoxy group.
8-Iodo-1,7-naphthyridine: Naphthyridine derivative with only an iodine atom.
5-Bromo-1,7-naphthyridine: Naphthyridine derivative with only a bromine atom.
Uniqueness: 5-Bromo-8-iodo-1,7-naphthyridine stands out due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties compared to its counterparts
Properties
Molecular Formula |
C8H4BrIN2 |
|---|---|
Molecular Weight |
334.94 g/mol |
IUPAC Name |
5-bromo-8-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrIN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H |
InChI Key |
MADZEMXBXDRJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


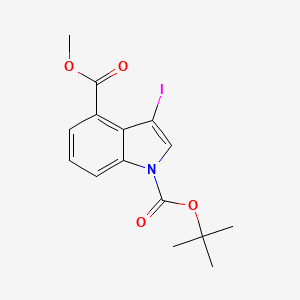
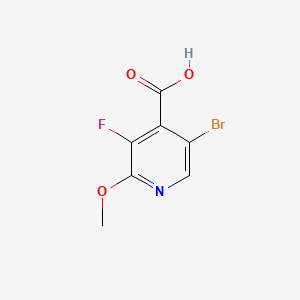
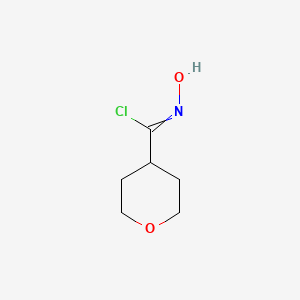
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
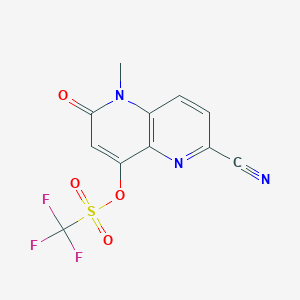
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
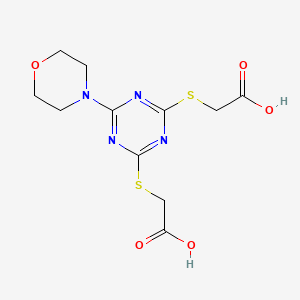
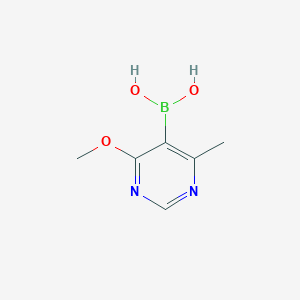
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
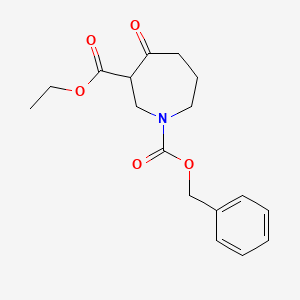

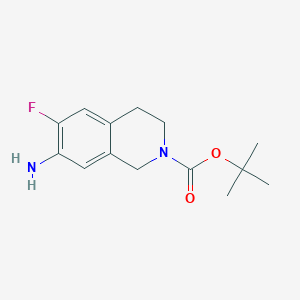
![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
